molecular formula C14H19NO3 B8729029 3-Methyl-5-oxo-5-[(2-phenylethyl)amino]pentanoic acid

3-Methyl-5-oxo-5-[(2-phenylethyl)amino]pentanoic acid

Cat. No. B8729029
M. Wt: 249.30 g/mol
InChI Key: OYMMAXHIFBIWKQ-UHFFFAOYSA-N
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Patent
US04922022

Procedure details

A solution of 2-phenylethylamine (6.3 ml) in dry toluene (50 ml) was added dropwise to a stirred solution of 3-methylglutaric anhydride (6.4 g) in dry toluene (250 ml) at 0° under a nitrogen atmosphere. After complete addition the mixture was heated at reflux temperature for 3 hours. The solution was evaporated and the residual oil triturated with ether (150 ml). The solid was filtered and dried to give the sub-title intermediate (3.3 g), mp 78°-80°.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][CH:11]1[CH2:17][C:16](=[O:18])[O:15][C:13](=[O:14])[CH2:12]1>C1(C)C=CC=CC=1>[CH3:10][CH:11]([CH2:17][C:16](=[O:18])[NH:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
6.4 g
Type
reactant
Smiles
CC1CC(=O)OC(C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil triturated with ether (150 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CC(NCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.